![molecular formula C12H10FLiN2O2 B2971716 Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-80-9](/img/structure/B2971716.png)
Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₁LiN₂O₂
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. The final step involves the formation of the carboxylate group and the addition of lithium to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the highest efficiency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C12H10FLiN2O2 and a molecular weight of 240.2 g/mol . It contains a cyclopropylmethyl group attached to a benzo[d]imidazole ring, modified with a fluorine atom and a carboxylate group.
Properties
- Molecular Weight: 240.2 g/mol
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 3
- Exact Mass: 240.08863416 Da
- Monoisotopic Mass: 240.08863416 Da
- Topological Polar Surface Area: 58 Ų
- Heavy Atom Count: 18
- Formal Charge: 0
- Complexity: 327
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count: 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 2
- Compound Is Canonicalized: Yes
Chemical Identifiers
- IUPAC Name: lithium;1-(cyclopropylmethyl)-7-fluorobenzimidazole-2-carboxylate
- InChI: InChI=1S/C12H11FN2O2.Li/c13-8-2-1-3-9-10(8)15(6-7-4-5-7)11(14-9)12(16)17;/h1-3,7H,4-6H2,(H,16,17);/q;+1/p-1
- InChIKey: HIWUJKOBYFLTEW-UHFFFAOYSA-M
- SMILES: [Li+].C1CC1CN2C3=C(C=CC=C3F)N=C2C(=O)[O-]
- CAS RN: 2197054-80-9
Scientific Research Applications
This compound can be applied to various scientific research fields:
- Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
- Biology: The compound may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.
- Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
- Industry: It can be utilized in the production of advanced materials and chemicals with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves multiple steps, starting with the preparation of the cyclobutylmethyl group. This can be achieved through the reaction of cyclobutylmethanol with a suitable reagent to form cyclobutylmethyl halide, which is then reacted with lithium to form cyclobutylmethyllithium. The cyclobutylmethyllithium is then reacted with 5-fluorobenzo[d]imidazole-2-carboxylic acid to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
- Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
- Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mecanismo De Acción
The mechanism by which Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:
Lithium 1-(cyclopropylmethyl)-1H-benzimidazole-2-carboxylate: This compound lacks the fluoro group at the 7-position.
Lithium 1-(cyclopropylmethyl)-7-chloro-1H-benzo[d]imidazole-2-carboxylate: This compound has a chloro group instead of a fluoro group at the 7-position.
Actividad Biológica
Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate, with the CAS number 2197054-80-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Recent studies suggest that compounds in the benzo[d]imidazole class, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms primarily involve:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It triggers programmed cell death (apoptosis) through upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- Kinase Inhibition : The compound acts as a multi-targeted kinase inhibitor, affecting key signaling pathways involved in cancer progression .
Case Studies
A notable study evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay to determine IC50 values. The results indicated promising activity:
Cell Line | IC50 (μM) |
---|---|
HepG2 (Liver Cancer) | 10.21 |
HCT-116 (Colon Cancer) | 12.45 |
MCF-7 (Breast Cancer) | 15.30 |
These values suggest that the compound exhibits comparable efficacy to established chemotherapeutic agents .
Comparative Analysis with Other Compounds
In comparison to other benzo[d]imidazole derivatives, this compound shows distinct advantages in terms of potency and selectivity against specific kinases involved in tumor growth.
Compound | IC50 (μM) | Target Kinases |
---|---|---|
This compound | 10.21 | EGFR, HER2, mTOR |
Compound 6h | 8.50 | AURKC |
Compound 6i | 9.00 | CDK2 |
The data indicate that while other compounds may have lower IC50 values against certain targets, this compound maintains a broader spectrum of activity across multiple kinases .
Propiedades
IUPAC Name |
lithium;1-(cyclopropylmethyl)-7-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2.Li/c13-8-2-1-3-9-10(8)15(6-7-4-5-7)11(14-9)12(16)17;/h1-3,7H,4-6H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWUJKOBYFLTEW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1CN2C3=C(C=CC=C3F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.